N-[3-(4-ethoxyphenyl)propyl]propanamide
Description
N-[3-(4-Ethoxyphenyl)propyl]propanamide is a synthetic amide derivative characterized by a propyl chain linking a 4-ethoxyphenyl group to a propanamide moiety. These compounds are often synthesized via solid-phase or solution-phase methods, with purification achieved through silica gel chromatography .
Properties
IUPAC Name |
N-[3-(4-ethoxyphenyl)propyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-3-14(16)15-11-5-6-12-7-9-13(10-8-12)17-4-2/h7-10H,3-6,11H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIHJVYMRIHFGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCCC1=CC=C(C=C1)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Substituent Comparison and Yields
Key Observations :
- Electron-Donating Groups (e.g., OCH₃) : Methoxy-substituted analogs (e.g., 3j) exhibit lower yields (39%) compared to fluoro-substituted derivatives (49–76%), likely due to steric hindrance during synthesis .
- Electron-Withdrawing Groups (e.g., F) : Fluorine substituents enhance synthetic efficiency, with 4-fluorophenyl derivatives (3l) achieving the highest yield (76%) .
- Ethoxy vs. Methoxy : The ethoxy group (OCH₂CH₃) in the target compound is bulkier than methoxy (OCH₃), which may reduce solubility and alter binding interactions in biological systems.
Table 2: Pharmacological Profiles of Analogous Compounds
Key Observations :
- Piperazine-Containing Analogs : Compounds like SC211 and SC212 demonstrate high receptor selectivity, attributed to the piperazine moiety’s ability to engage in hydrogen bonding and π-π interactions .
- Bulkier Substituents : The ethoxy group in the target compound may reduce blood-brain barrier penetration compared to smaller substituents (e.g., F, OCH₃), limiting central nervous system (CNS) applications .
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